molecular formula C10H8ClNO3 B1338879 Methyl 4-chloro-2-(cyanomethoxy)benzoate CAS No. 89525-72-4

Methyl 4-chloro-2-(cyanomethoxy)benzoate

Cat. No.: B1338879
CAS No.: 89525-72-4
M. Wt: 225.63 g/mol
InChI Key: BMARDGPHPGIMTM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(cyanomethoxy)benzoate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a chloro and cyanomethoxy substituent on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate typically involves the esterification of 4-chloro-2-(cyanomethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-chloro-2-(cyanomethoxy)benzoic acid derivatives.

    Hydrolysis: 4-chloro-2-(cyanomethoxy)benzoic acid and methanol.

    Reduction: 4-chloro-2-(aminomethoxy)benzoate.

Scientific Research Applications

Methyl 4-chloro-2-(cyanomethoxy)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanomethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-2-(cyanomethoxy)benzoate is unique due to the presence of both chloro and cyanomethoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

methyl 4-chloro-2-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARDGPHPGIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534513
Record name Methyl 4-chloro-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89525-72-4
Record name Methyl 4-chloro-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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